molecular formula C9H9N3O B12845199 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No.: B12845199
M. Wt: 175.19 g/mol
InChI Key: ULOJIUNCSYDBRH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-dimethylbenzene with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable oxidizing agent, such as sodium nitrite, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.

    Reduction: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde. In a series of experiments, the compound was evaluated against various bacterial strains. The results indicated a notable inhibition of growth in Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be further developed as a potential antimicrobial agent.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies using human cell lines indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Agrochemical Applications

Fungicidal Activity
In agricultural research, this compound was tested for its fungicidal properties against common plant pathogens. The compound exhibited effective antifungal activity against fungi such as Fusarium and Aspergillus species.

Fungal Strain EC50 (Effective Concentration)
Fusarium oxysporum50 µg/mL
Aspergillus niger75 µg/mL

These results indicate its potential use as a fungicide in crop protection.

Material Science Applications

Polymer Chemistry
The compound is being explored for its role as a building block in polymer chemistry. Its reactive aldehyde group allows it to participate in condensation reactions to form new polymeric materials with enhanced properties.

Case Study: Synthesis of Novel Polymers
A recent study detailed the synthesis of a novel polymer using this compound as a monomer. The resulting polymer demonstrated improved thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d][1,2,3]triazole-5-carbaldehyde
  • 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole
  • 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Uniqueness

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group

Biological Activity

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde (CAS No. 1799980-17-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

  • Molecular Formula : C9H9N3O
  • Molecular Weight : 175.19 g/mol
  • Purity : 95%
  • Structure : The compound features a triazole ring fused with a benzene ring, which is known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds related to benzotriazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various benzotriazole derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis. While specific data for this compound is limited, its structural analogs have shown promising results. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
15aE. coli25 μg/mL
15dB. subtilis10 μg/mL

These results suggest that similar compounds could exhibit comparable antimicrobial efficacy due to the presence of hydrophobic groups that enhance membrane permeability .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. Notably, derivatives such as 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate demonstrated significant antiproliferative effects against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . While direct studies on this compound are scarce, the structural similarity suggests potential for similar activity.

Anti-inflammatory Activity

Inflammatory pathways are critical in various diseases, and compounds that can modulate these pathways are of significant interest. Research into triazole derivatives has shown promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines and signaling pathways. For example:

CompoundIC50 (μM)Mechanism of Action
Compound 12.91 ± 0.47Inhibition of NF-κB signaling
Compound 99.4Histone deacetylase inhibition

These findings indicate that compounds with similar structures may also exert anti-inflammatory effects through analogous mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of benzotriazoles and their derivatives:

  • Antimicrobial Efficacy : A study tested various benzotriazole derivatives against multiple bacterial strains and reported varying degrees of effectiveness based on structural modifications .
  • Cancer Cell Line Studies : Research demonstrated that specific triazole derivatives inhibited cancer cell proliferation effectively and suggested that modifications in their chemical structure could enhance their potency against different cancer types .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects revealed interactions with key cellular pathways involved in inflammation and cell proliferation .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1,4-dimethylbenzotriazole-5-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-6-7(5-13)3-4-8-9(6)10-11-12(8)2/h3-5H,1-2H3

InChI Key

ULOJIUNCSYDBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=NN2C)C=O

Origin of Product

United States

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